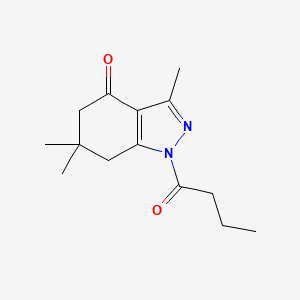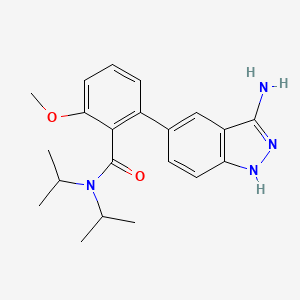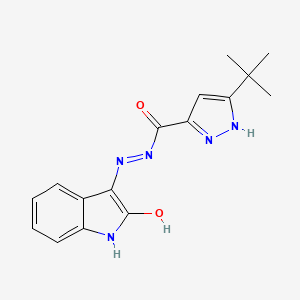
1-Butanoyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanoyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by its unique structure, which includes a butanoyl group and three methyl groups attached to the indazole core
準備方法
The synthesis of 1-Butanoyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The initial step involves the cyclization of appropriate precursors to form the indazole ring.
Introduction of the Butanoyl Group: The butanoyl group is introduced through acylation reactions, often using butanoyl chloride in the presence of a base such as pyridine.
Methylation: The final step involves the methylation of the indazole core at specific positions using methylating agents like methyl iodide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-Butanoyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butanoyl group or the methyl groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Butanoyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Butanoyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
類似化合物との比較
1-Butanoyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one can be compared with other similar compounds, such as:
3,6,6-Trimethyl-1-O-tolyl-1,5,6,7-tetrahydro-indazol-4-one: This compound has a similar indazole core but differs in the substituents attached to the core.
1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: This compound has a dibromophenyl group instead of a butanoyl group, leading to different chemical and biological properties.
特性
IUPAC Name |
1-butanoyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-5-6-12(18)16-10-7-14(3,4)8-11(17)13(10)9(2)15-16/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEYHNZBXSSHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C2=C(C(=N1)C)C(=O)CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{5-(1-methyl-1H-pyrazol-4-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}benzoic acid](/img/structure/B5639829.png)
![1-(2-furoyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5639842.png)

![8-Thiophen-2-ylsulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5639846.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5639848.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[4-methyl-6-(methylamino)-2-pyrimidinyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5639876.png)
![3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5639892.png)
![2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5639895.png)

![8-[(1-acetylpiperidin-4-yl)carbonyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5639898.png)
![4-({2-[1-(3-fluorobenzoyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5639902.png)
![N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methylbenzamide](/img/structure/B5639916.png)

![2-(2-hydroxyethyl)-8-[3-(3-methoxyphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5639926.png)
